(6S)-6-Hydroxy-8-phenyloct-2-en-4-one is a chemical compound with the molecular formula CHO and a CAS number of 651738-77-1. It is classified as a hydroxy ketone and is structurally characterized by a hydroxyl group and a phenyl group attached to an octene backbone. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of (6S)-6-Hydroxy-8-phenyloct-2-en-4-one can be achieved through several methods. One notable approach involves the use of asymmetric synthesis techniques, which can yield the desired stereochemistry effectively. For instance, the compound can be synthesized via a Michael addition reaction followed by subsequent transformations to introduce the hydroxyl and phenyl groups on the octene chain.
Technical details include:
The molecular structure of (6S)-6-Hydroxy-8-phenyloct-2-en-4-one features:
CC(C)C(=C(C)C1=CC=CC=C1)O
.(6S)-6-Hydroxy-8-phenyloct-2-en-4-one participates in various chemical reactions typical for hydroxy ketones:
Technical details regarding these reactions often involve:
The mechanism of action for (6S)-6-Hydroxy-8-phenyloct-2-en-4-one largely depends on its interactions with biological targets. The hydroxyl group may enhance its reactivity towards enzymes or receptors in biological systems.
Experimental studies are necessary to elucidate specific binding affinities and kinetic parameters associated with its biological actions.
The physical and chemical properties of (6S)-6-Hydroxy-8-phenyloct-2-en-4-one include:
(6S)-6-Hydroxy-8-phenyloct-2-en-4-one has several scientific applications:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.:
CAS No.: 126622-38-6